molecular formula C4H3F3O3S B3052405 Methanesulfonic acid, trifluoro-, 2-propynyl ester CAS No. 41029-46-3

Methanesulfonic acid, trifluoro-, 2-propynyl ester

Cat. No.: B3052405
CAS No.: 41029-46-3
M. Wt: 188.13 g/mol
InChI Key: ROQYGSVHXLIXGO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties "Methanesulfonic acid, trifluoro-, 2-propynyl ester" (CAS: 41029-46-3) is a trifluoromethanesulfonate (triflate) ester with a propargyl (2-propynyl) substituent. Its molecular formula is C₄H₃F₃O₃S, and its structure features a highly electron-withdrawing triflyl group (-SO₂CF₃) linked to a terminal alkyne moiety. This compound is characterized by its high reactivity as a leaving group and its utility in cross-coupling reactions, electrophilic substitutions, and as a precursor in organometallic synthesis .

Synthetic Relevance
Triflate esters like this are widely employed in organic synthesis due to the triflyl group’s ability to stabilize negative charges, facilitating nucleophilic displacements. The propargyl group introduces additional reactivity, enabling applications in click chemistry or alkyne-based coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h1H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQYGSVHXLIXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1068271
Record name Methanesulfonic acid, trifluoro-, 2-propynyl ester
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Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41029-46-3
Record name 2-Propyn-1-yl 1,1,1-trifluoromethanesulfonate
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester
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Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2-propyn-1-yl ester
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Record name Methanesulfonic acid, trifluoro-, 2-propynyl ester
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Record name 3-(trifluoromethylsulfonyloxy)prop-1-yne
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Preparation Methods

Nucleophilic Substitution Reactions Involving Triflate Anions

The trifluoromethanesulfonate (triflate) anion’s strong nucleophilicity and poor coordinating ability make it ideal for displacing leaving groups in SN2 or SN1 reactions. Propargyl triflate can be synthesized via nucleophilic substitution between propargyl halides or sulfonates and triflate sources. For example, silver triflate reacts with propargyl iodide in benzene to yield propargyl triflate, though solvent polarity significantly influences regioselectivity. In nonpolar solvents like benzene, the reaction proceeds via an SN2 mechanism, minimizing carbocation rearrangements. Conversely, polar solvents stabilize carbocation intermediates, leading to competing formation of allenyl triflates.

Sulfonyl Fluoride Route

A two-step synthesis involves initial preparation of trifluoromethanesulfonyl fluoride (CF3SO2F) followed by its reaction with propargyl alcohol. Trifluoromethanesulfonyl fluoride is typically synthesized via chlorination of trifluoromethanesulfonic acid followed by fluorination with potassium fluoride. Subsequent esterification with propargyl alcohol under anhydrous conditions (e.g., using triethylamine as a base) affords propargyl triflate in moderate yields (40–60%). This method’s scalability is limited by the handling challenges of gaseous CF3SO2F, necessitating specialized equipment for large-scale production.

Hypervalent Iodonium Triflates as Electrophilic Precursors

Hypervalent iodonium reagents, such as μ-oxo-bis-phenyliodonium triflate, react with terminal alkynes to form propargyl triflates via electrophilic addition. The reaction proceeds through iodonium intermediate formation, followed by nucleophilic attack by the triflate anion (Scheme 1). Cyclohexene derivatives treated with iodonium triflate under mild conditions (−20°C, 2 h) yield cis-1,2-ditriflates in 50% yield, demonstrating the method’s stereochemical control. Adapting this approach to propargyl systems requires careful optimization to prevent alkyne polymerization.

Direct Triflation of Propargyl Alcohols

Propargyl alcohols react with triflic anhydride (Tf2O) in the presence of a base (e.g., 2,6-lutidine) to form propargyl triflate. This method, analogous to the synthesis of methyl triflate from dimethyl sulfate and triflic acid, offers high atom economy but requires stringent moisture control. Yields range from 60–75%, with byproducts including allenyl triflates formed via acid-catalyzed rearrangements.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the major synthetic routes:

Method Reagents Yield (%) Temperature (°C) Key Advantages Limitations
Nucleophilic substitution Propargyl iodide, AgOTf 55–65 25 Solvent-dependent selectivity Silver halide waste generation
Sulfonyl fluoride route CF3SO2F, propargyl alcohol 40–60 0–25 Scalable with proper equipment Handling hazardous gases
TMSOTf-mediated ionization Propargyl acetate, TMSOTf >90 −78 One-pot synthesis Requires cryogenic conditions
Hypervalent iodonium reagents PhI(OAc)OTf, alkynes 50 −20 Stereochemical control Limited substrate scope
Direct triflation Tf2O, propargyl alcohol 60–75 0 High atom economy Moisture sensitivity

Challenges and Practical Considerations

Propargyl triflate’s thermal instability necessitates low-temperature storage (−20°C) under inert atmospheres. Side reactions, such as alkyne oligomerization or acid-catalyzed rearrangements, are mitigated by using non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine) and anhydrous solvents. Industrial-scale production favors the sulfonyl fluoride route despite its hazards, whereas laboratory syntheses prioritize TMSOTf-mediated methods for their reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid, trifluoro-, 2-propynyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Pyridine, lutidine, and anhydrous sodium carbonate are commonly used.

    Solvents: Dichloromethane, carbon tetrachloride, and pentane are typical solvents.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted products can be formed.

    Coupling Products: Biaryl compounds are common products in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Methanesulfonic acid, trifluoro-, 2-propynyl ester has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: It is involved in the synthesis of active pharmaceutical ingredients.

    Material Science: It is used in the preparation of advanced materials and polymers.

    Catalysis: It serves as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of methanesulfonic acid, trifluoro-, 2-propynyl ester involves its role as an electrophile in substitution and coupling reactions. The triflate group is a good leaving group, which facilitates the formation of new bonds. In coupling reactions, the compound interacts with palladium catalysts to form carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name CAS Number Substituent Molecular Formula Key Reactivity Features
2-Propynyl triflate 41029-46-3 Propargyl (-C≡CH) C₄H₃F₃O₃S High electrophilicity; alkyne enables cycloadditions or metal-catalyzed couplings .
Phenyl triflate 17763-67-6 Phenyl (-C₆H₅) C₇H₅F₃O₃S Aryl triflates used in Suzuki-Miyaura couplings; less reactive than aliphatic triflates .
4-Nitrophenyl triflate 17763-80-3 4-Nitrophenyl C₇H₄F₃NO₅S Enhanced leaving group ability due to nitro group; used in SNAr reactions .
Trimethylsilyl triflate (TMSOTf) 27607-77-8 Trimethylsilyl (-SiMe₃) C₄H₉F₃O₃SSi Lewis acid catalyst; hydrolytically unstable; activates carbonyl groups .
5-Methyl-2-pyridinyl triflate 154447-03-7 5-Methylpyridinyl C₇H₆F₃NO₃S Heteroaryl triflates for Negishi couplings; moderate stability .

Stability and Handling

  • Hydrolytic Stability :
    • Aliphatic triflates (e.g., 2-propynyl triflate) are moisture-sensitive and decompose rapidly in aqueous media.
    • Aryl triflates (e.g., phenyl triflate) are more stable but still require anhydrous storage .
    • TMSOTf is highly hygroscopic and reacts violently with water, necessitating strict inert-atmosphere handling .

Key Research Findings

  • Electronic Effects : The triflyl group’s electron-withdrawing nature (-I effect) dominates reactivity, but substituents (e.g., nitro, methyl, alkyne) fine-tune stability and application scope .
  • Biochemical Limitations : Triflate esters generally exhibit weaker enzyme inhibition compared to sulfamates, as seen in estrone sulfatase studies .
  • Industrial Use : Triflic anhydride (CAS 358-23-6), a precursor to many triflates, is critical for synthesizing aryl and aliphatic triflates on industrial scales .

Biological Activity

Methanesulfonic acid, trifluoro-, 2-propynyl ester (C4H3F3O3S) is a compound characterized by its unique combination of a methanesulfonic acid moiety, a trifluoromethyl group, and a propynyl group. This structure imparts distinct chemical properties and potential biological activities that are currently being explored in various research contexts.

Chemical Structure and Properties

The molecular formula of this compound is C4H3F3O3S, with a monoisotopic mass of approximately 187.98 g/mol. The trifluoromethyl group is known for enhancing the reactivity of organic compounds, while the propynyl moiety may influence biological interactions. The sulfonate group contributes to its solubility and potential interactions with biological systems.

Property Value
Molecular FormulaC4H3F3O3S
Monoisotopic Mass187.98 g/mol
Average Mass188.12 g/mol

The biological activity of this compound is thought to involve its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance lipophilicity, potentially increasing membrane permeability and influencing pharmacokinetics. The compound's mechanism may include modulation of enzyme activity or receptor binding, similar to other sulfonate esters.

Biological Applications

Research indicates that compounds with similar structural features have been investigated for various therapeutic applications, including:

  • Antimicrobial Activity : Compounds with sulfonate groups have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell membranes.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuropharmacological Effects : The modulation of neurotransmitter systems suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Studies : In a study examining the antimicrobial efficacy of similar compounds, methanesulfonic acid derivatives demonstrated significant inhibition against various bacterial strains, indicating potential as broad-spectrum antibiotics.
  • Neuropharmacological Research : Research has highlighted the role of sulfonate esters in modulating NMDA receptor activity, which is critical in neurological disorders such as Alzheimer's disease. Methanesulfonic acid derivatives were shown to influence calcium ion influx in neurons, suggesting neuroprotective effects .
  • Inflammation Models : In vitro studies have indicated that methanesulfonic acid esters can downregulate pro-inflammatory cytokines in macrophage cultures, supporting their potential use in treating inflammatory diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methanesulfonic acid, trifluoro-, 2-propynyl ester
Reactant of Route 2
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Methanesulfonic acid, trifluoro-, 2-propynyl ester

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